

"4-Bromo-2-fluoro-6-methoxybenzonitrile" molecular weight

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methoxybenzonitrile

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An In-depth Technical Guide to **4-Bromo-2-fluoro-6-methoxybenzonitrile**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, **4-Bromo-2-fluoro-6-methoxybenzonitrile**. We will delve into its core properties, logical synthesis strategies, reactivity, and its pivotal role as a versatile building block in modern chemical research, grounded in established scientific principles.

Introduction and Strategic Importance

4-Bromo-2-fluoro-6-methoxybenzonitrile is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex molecular architectures. Its strategic importance lies in the orthogonal reactivity of its distinct functional groups—a nitrile, a bromine atom, a fluorine atom, and a methoxy group—all positioned on a central benzene ring. This unique arrangement allows for sequential and selective chemical transformations, making it a sought-after precursor in the fields of medicinal chemistry, agrochemicals, and materials science.^{[1][2]} While direct literature on this specific molecule is sparse, its structural motifs are prevalent in patented kinase inhibitors and central nervous system (CNS) drug candidates, highlighting its potential in constructing novel therapeutic agents.^[1] This guide will provide a detailed examination of its properties and a scientifically-grounded perspective on its application.

Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data are critical for reaction planning, purification, and safety considerations.

Property	Value	Source(s)
Molecular Weight	230.03 g/mol	[3][4][5]
Molecular Formula	C ₈ H ₅ BrFNO	[3][6]
CAS Number	457051-15-9	[3][4][6]
Appearance	Solid, White to Off-White Crystalline Powder	[2][6]
Purity	Typically ≥95%	[3][6]
Topological Polar Surface Area (TPSA)	33.02 Å ²	[3]
LogP (octanol-water partition coeff.)	2.468	[3]
Storage Conditions	Store at room temperature, sealed in a dry environment.	[5]

Structural Analysis and Reactivity

The reactivity of **4-Bromo-2-fluoro-6-methoxybenzonitrile** is dictated by its electronically diverse substituents. The electron-withdrawing nature of the nitrile and fluorine groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon. Conversely, the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The methoxy group acts as an electron-donating group, influencing the regioselectivity of certain reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic diversification.

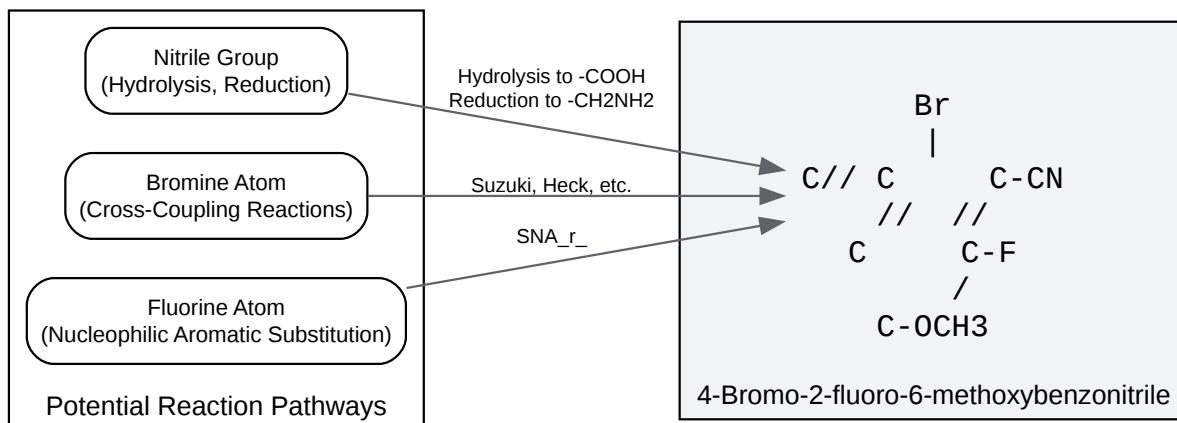


Figure 1: Key Reactive Sites of the Molecule

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Caption: Figure 1: Key Reactive Sites of the Molecule.

Proposed Synthesis Protocol

A direct, published synthesis for **4-Bromo-2-fluoro-6-methoxybenzonitrile** is not readily available in peer-reviewed literature. However, a logical and robust synthesis can be designed based on well-established organometallic reactions, such as the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide.^[7]

Workflow: Retrosynthetic Analysis

A plausible approach involves the cyanation of a corresponding aryl bromide precursor, 1,4-dibromo-2-fluoro-6-methoxybenzene. This precursor can be synthesized from commercially available 3-fluoroanisole through a regioselective bromination process.

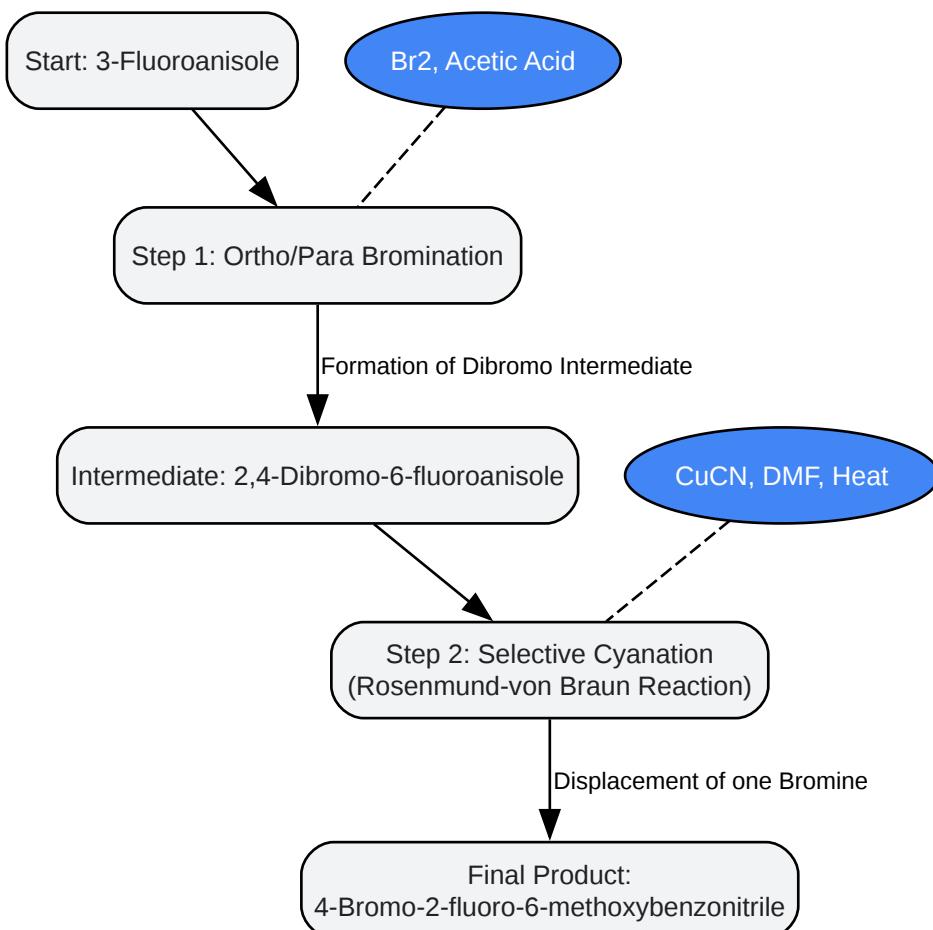
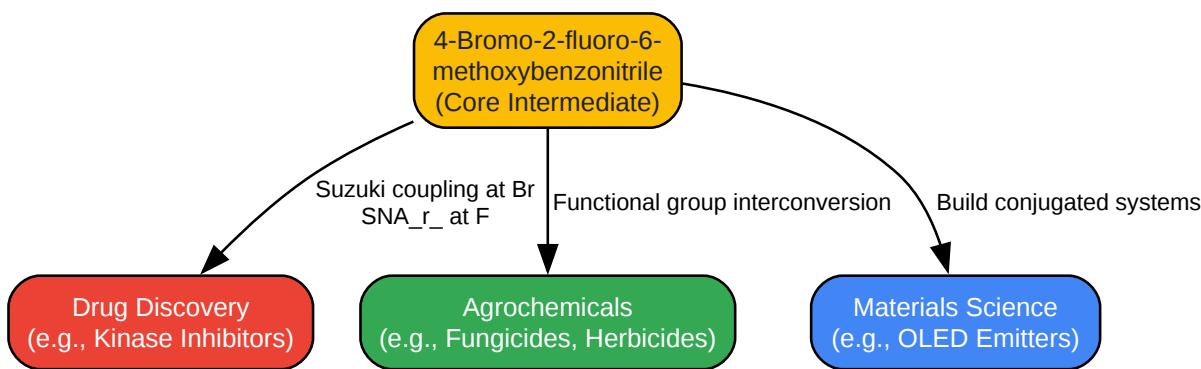


Figure 2: Proposed Synthesis Workflow

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